molecular formula C7H13ClN4O B1422450 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride CAS No. 1258639-75-6

1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Cat. No.: B1422450
CAS No.: 1258639-75-6
M. Wt: 204.66 g/mol
InChI Key: HSNJKPMOPDTMCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride” is a chemical compound with the molecular formula C7H14Cl2N4O . It has a molecular weight of 241.118 Da . The compound is typically stored at room temperature and appears as a powder .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H14N4O.2ClH/c1-2-9-11-8(12-14-9)7-13-5-3-10-4-6-13;;/h10H,2-7H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 241.118 Da and a monoisotopic mass of 240.054459 Da .

Scientific Research Applications

Tuberculostatic Activity

A study by Foks et al. (2004) explored the synthesis of various derivatives of 1,3,4-oxadiazole, including 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride, and their tuberculostatic activity. These compounds were tested for their minimum inhibiting concentrations (MIC) against tuberculosis, with concentrations ranging from 25 - 100 mg/ml (Foks, Pancechowska-Ksepko, Janowiec, Zwolska, & AUGUSTYNOWICZ-KOPEĆ, 2004).

Antibacterial Activity

Deshmukh et al. (2017) synthesized a series of 1,3,4-oxadiazoles, including the compound , and evaluated their antibacterial activity. The study found that some of these compounds showed moderate activity against Bacillus Subtilis and Escherichia Coli (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer Properties

Ajeesh Kumar et al. (2016) investigated the anticancer properties of a series of derivatives derived from 1,2,4-oxadiazol-3-ylmethyl-piperazin-1-yl. The study concluded that some of these compounds exhibited significant anticancer activity against HeLa cell lines, with IC50 values lower than that of the marketed anticancer drug paclitaxel (Ajeesh Kumar, Nair, Bodke, Sambasivam, & Bhat, 2016).

Structural and Biological Evaluation

Sanjeevarayappa et al. (2015) conducted a study on the synthesis, characterization, and biological evaluation of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate. This research provided insights into the structural characteristics and potential biological activities, including antibacterial and anthelmintic activities (Sanjeevarayappa, Iyengar, Manoj Kumar, & Suchetan, 2015).

Synthesis and Anticancer Evaluation

Caneschi et al. (2019) synthesized and evaluated a series of 1,2,4- and 1,3,4-oxadiazole derivatives for their anticancer activity. The study found that certain derivatives, particularly those coupled to alkylated piperazine, showed promising results against mammary carcinoma and colon cancer cells (Caneschi, Enes, Mendonça, Fernandes, Miguel, Martins, Le Hyaric, Pinho, Duarte, Oliveira, Dos Santos, Lopes, Dittz, Silva, & Couri, 2019).

Safety and Hazards

The safety information for “1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride involves the reaction of piperazine with 3-chloropropionitrile to form 1-(3-cyanopropyl)piperazine. This intermediate is then reacted with hydrazine hydrate to form 1-(3-amino-propyl)piperazine. The final step involves the reaction of 1-(3-amino-propyl)piperazine with ethyl chloroformate and sodium azide to form 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride.", "Starting Materials": [ "Piperazine", "3-chloropropionitrile", "Hydrazine hydrate", "Ethyl chloroformate", "Sodium azide" ], "Reaction": [ "Step 1: Piperazine is reacted with 3-chloropropionitrile in the presence of a base such as potassium carbonate to form 1-(3-cyanopropyl)piperazine.", "Step 2: 1-(3-cyanopropyl)piperazine is then reacted with hydrazine hydrate in the presence of a solvent such as ethanol to form 1-(3-amino-propyl)piperazine.", "Step 3: 1-(3-amino-propyl)piperazine is then reacted with ethyl chloroformate and sodium azide in the presence of a solvent such as dichloromethane to form 1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride." ] }

CAS No.

1258639-75-6

Molecular Formula

C7H13ClN4O

Molecular Weight

204.66 g/mol

IUPAC Name

3-(piperazin-1-ylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C7H12N4O.ClH/c1-3-11(4-2-8-1)5-7-9-6-12-10-7;/h6,8H,1-5H2;1H

InChI Key

HSNJKPMOPDTMCP-UHFFFAOYSA-N

SMILES

C1CN(CCN1)CC2=NOC=N2.Cl.Cl

Canonical SMILES

C1CN(CCN1)CC2=NOC=N2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride
Reactant of Route 6
1-(1,2,4-Oxadiazol-3-ylmethyl)piperazine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.